Cas no 63403-13-4 (3-methyl-2-(2-methylphenoxy)butanoic Acid)

3-Methyl-2-(2-methylphenoxy)butanoic acid is a chiral carboxylic acid derivative characterized by its unique structural features, including a methyl-substituted phenoxy group and a branched alkyl chain. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmacologically active molecules or fine chemicals. Its stereocenter and ether linkage offer versatility for further functionalization, making it valuable for asymmetric synthesis and medicinal chemistry applications. The presence of both aromatic and aliphatic moieties contributes to its balanced solubility profile, facilitating its use in various reaction conditions. Careful handling is recommended due to its carboxylic acid functionality.
3-methyl-2-(2-methylphenoxy)butanoic Acid structure
63403-13-4 structure
Product Name:3-methyl-2-(2-methylphenoxy)butanoic Acid
CAS No:63403-13-4
MF:C12H16O3
MW:208.253643989563
CID:1086458
PubChem ID:3733888
Update Time:2025-06-09

3-methyl-2-(2-methylphenoxy)butanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-2-(o-tolyloxy)butanoic acid
    • LogP
    • 3-METHYL-2-(2-METHYLPHENOXY)BUTANOIC ACID
    • 3-methyl-2-(2-methylphenoxy)butanoic acid(SALTDATA: FREE)
    • 63403-13-4
    • CS-0454486
    • DB-304711
    • DTXSID50395690
    • MFCD05863708
    • BS-38308
    • SCHEMBL11713610
    • 3-Methyl-2-(o-tolyloxy)butanoicacid
    • AKOS000166251
    • AKOS022184537
    • 3-methyl-2-(2-methylphenoxy)butanoic Acid
    • MDL: MFCD05863708
    • Inchi: 1S/C12H16O3/c1-8(2)11(12(13)14)15-10-7-5-4-6-9(10)3/h4-8,11H,1-3H3,(H,13,14)
    • InChI Key: IMBJQRVERAVKHV-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1C)C(C(=O)O)C(C)C

Computed Properties

  • Exact Mass: 208.10998
  • Monoisotopic Mass: 208.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53

3-methyl-2-(2-methylphenoxy)butanoic Acid Pricemore >>

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